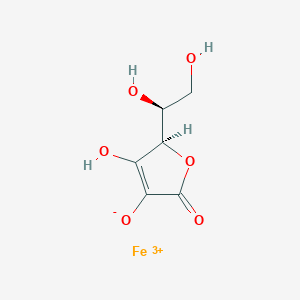
Fe(3+)-Ascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fe(3+)-Ascorbate, also known as ferric ascorbate, is a coordination compound formed by the interaction of ferric ions (Fe(3+)) with ascorbic acid (vitamin C). This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of iron and ascorbic acid leverages the redox properties of both components, making it a versatile compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fe(3+)-Ascorbate can be synthesized through the reaction of ferric chloride (FeCl3) with ascorbic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the ascorbic acid acting as both a ligand and a reducing agent. The general reaction is as follows:
[ \text{FeCl}_3 + \text{C}_6\text{H}_8\text{O}_6 \rightarrow \text{Fe(C}_6\text{H}_7\text{O}_6)_3 + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and scalable processes. One common method is the co-precipitation technique, where ferric ions and ascorbic acid are mixed in a controlled environment to form the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully monitored to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fe(3+)-Ascorbate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ascorbate component can undergo oxidation, while the ferric ion can be reduced to ferrous ion (Fe(2+)).
Complexation Reactions: this compound can form complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form dehydroascorbic acid and ferric ions.
Reduction: Reducing agents can convert this compound to ferrous ascorbate, which has different chemical properties.
Major Products
Dehydroascorbic Acid: Formed during the oxidation of ascorbic acid.
Ferrous Ascorbate: Formed during the reduction of ferric ascorbate.
Wissenschaftliche Forschungsanwendungen
Fe(3+)-Ascorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a catalyst in various chemical processes.
Biology: Studied for its role in cellular redox balance and as a potential therapeutic agent for iron deficiency.
Medicine: Investigated for its potential use in treating iron deficiency anemia and as an antioxidant.
Industry: Utilized in the production of iron supplements and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of Fe(3+)-Ascorbate involves the redox cycling between ferric (Fe(3+)) and ferrous (Fe(2+)) states. Ascorbic acid acts as a reducing agent, converting Fe(3+) to Fe(2+), which can then participate in various biochemical processes. This redox cycling is crucial for the compound’s antioxidant properties and its ability to facilitate iron absorption in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrous Ascorbate: Similar in composition but contains ferrous ions (Fe(2+)) instead of ferric ions (Fe(3+)).
Ferric Citrate: Another iron(III) complex with citrate as the ligand.
Ferric Chloride: A simple ferric salt used in various industrial applications.
Uniqueness
Fe(3+)-Ascorbate is unique due to its combination of iron and ascorbic acid, which provides both redox activity and antioxidant properties. This dual functionality makes it particularly useful in applications where both iron supplementation and antioxidant effects are desired.
Eigenschaften
CAS-Nummer |
91260-12-7 |
|---|---|
Molekularformel |
C6H7FeO6+2 |
Molekulargewicht |
230.96 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;iron(3+) |
InChI |
InChI=1S/C6H8O6.Fe/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+3/p-1/t2-,5+;/m0./s1 |
InChI-Schlüssel |
HOCQMXPUHOXSDR-RXSVEWSESA-M |
Isomerische SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


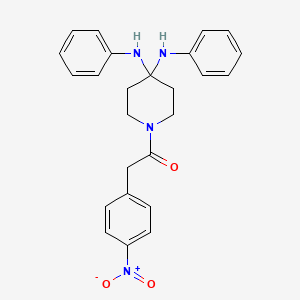
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
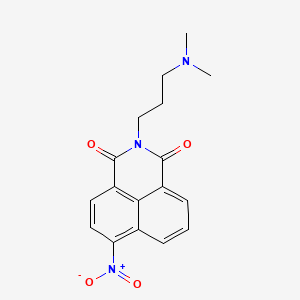
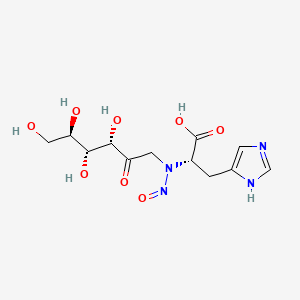
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)



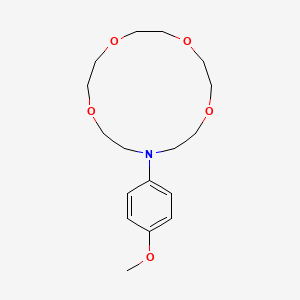
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

